molecular formula C14H15NO2S2 B3394469 2-Benzylthio-3-ethylsulfonylpyridine CAS No. 175729-82-5

2-Benzylthio-3-ethylsulfonylpyridine

Cat. No.: B3394469
CAS No.: 175729-82-5
M. Wt: 293.4 g/mol
InChI Key: BAHRLQFOLFKNQS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Benzylthio-3-ethylsulfonylpyridine typically involves the reaction of pyridine derivatives with benzylthiol and ethylsulfonyl chloride under controlled conditions. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-Benzylthio-3-ethylsulfonylpyridine undergoes various chemical reactions, including:

Scientific Research Applications

2-Benzylthio-3-ethylsulfonylpyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Benzylthio-3-ethylsulfonylpyridine involves its interaction with specific molecular targets and pathways. The benzylthio and ethylsulfonyl groups play a crucial role in its biological activity, potentially interacting with enzymes or receptors to exert its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

2-Benzylthio-3-ethylsulfonylpyridine can be compared with other similar compounds such as:

    2-Benzylthio-3-methylsulfonylpyridine: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.

    2-Benzylthio-3-propylsulfonylpyridine: Similar structure but with a propylsulfonyl group instead of an ethylsulfonyl group.

    2-Benzylthio-3-butylsulfonylpyridine: Similar structure but with a butylsulfonyl group instead of an ethylsulfonyl group.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

2-benzylsulfanyl-3-ethylsulfonylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S2/c1-2-19(16,17)13-9-6-10-15-14(13)18-11-12-7-4-3-5-8-12/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAHRLQFOLFKNQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C(N=CC=C1)SCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00889074
Record name Pyridine, 3-(ethylsulfonyl)-2-[(phenylmethyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00889074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175729-82-5
Record name 3-(Ethylsulfonyl)-2-[(phenylmethyl)thio]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175729-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 3-(ethylsulfonyl)-2-((phenylmethyl)thio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175729825
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 3-(ethylsulfonyl)-2-[(phenylmethyl)thio]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pyridine, 3-(ethylsulfonyl)-2-[(phenylmethyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00889074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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